シウジアノサイドE

概要

説明

科学的研究の応用

Pharmacological Properties

Ciwujianoside E exhibits several noteworthy biological activities:

- Anti-Cancer Activity : Research indicates that Ciwujianoside E has anti-proliferative and anti-metastatic effects on various cancer cell lines, including lung, breast, liver, and colon cancers. The mechanisms include apoptosis induction, cell cycle arrest, and angiogenesis suppression.

- Anti-Inflammatory Effects : The compound has shown potential in reducing inflammation in models such as lipopolysaccharide (LPS)-induced acute lung injury and collagen-induced arthritis. It modulates immune cell activity, suggesting its use in inflammatory conditions.

- Neuroprotective Effects : Ciwujianoside E may protect against neurodegenerative diseases like Alzheimer's and Parkinson's by reducing oxidative stress and preventing neuronal cell death.

- Potential Cardiovascular Applications : Ongoing research is investigating its efficacy in treating cardiovascular diseases, liver diseases, and osteoporosis.

Scientific Research Applications

The applications of Ciwujianoside E can be categorized as follows:

| Field | Applications |

|---|---|

| Chemistry | Used as a reference compound in studies of triterpenoid saponins. |

| Biology | Investigated for its role in modulating cellular pathways and gene expression. |

| Medicine | Explored for therapeutic potential in treating cancer, Alzheimer’s disease, and inflammatory conditions. |

| Industry | Utilized in the development of health supplements and functional foods due to its bioactive properties. |

Case Studies

- Burkitt Lymphoma : A study demonstrated that Ciwujianoside E significantly inhibited the proliferation of Burkitt lymphoma cells by disrupting the ENO1-plasminogen interaction, leading to reduced tumor growth both in vitro and in vivo .

- Memory Enhancement : In animal models, extracts containing Ciwujianoside E were shown to enhance memory function by penetrating the blood-brain barrier and promoting dendrite growth in cortical neurons .

- Anti-Inflammatory Mechanisms : Research indicated that Ciwujianoside E effectively reduced pro-inflammatory cytokine levels and inhibited nitric oxide production in macrophage models stimulated with LPS .

生化学分析

Biochemical Properties

Ciwujianoside E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Ciwujianoside E has been shown to inhibit the interaction between enolase 1 (ENO1) and plasminogen, which is crucial for the proliferation and invasion of Burkitt lymphoma cells . Additionally, it affects the activation of transforming growth factor-beta 1 (TGF-β1), a protein involved in cell growth and differentiation .

Cellular Effects

Ciwujianoside E exhibits notable effects on different cell types and cellular processes. In Burkitt lymphoma cells, it inhibits cell proliferation and invasion by blocking the ENO1-plasminogen interaction and TGF-β1 activation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cellular functions .

Molecular Mechanism

The molecular mechanism of Ciwujianoside E involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, Ciwujianoside E inhibits the interaction between ENO1 and plasminogen, preventing the activation of TGF-β1 . This inhibition disrupts the signaling pathways that promote cell proliferation and invasion, thereby exerting its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ciwujianoside E have been observed to change over time. Studies have shown that this compound remains stable under certain conditions, but its activity may degrade over extended periods. Long-term exposure to Ciwujianoside E has been associated with sustained inhibition of cell proliferation and invasion in Burkitt lymphoma cells

Dosage Effects in Animal Models

The effects of Ciwujianoside E vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as enhancing memory function and providing radioprotective effects . At higher doses, Ciwujianoside E may exhibit toxic or adverse effects. For instance, studies have reported threshold effects where the compound’s efficacy plateaus or decreases at higher concentrations .

Metabolic Pathways

Ciwujianoside E is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic reactions include deglycosylation, acetylation, hydroxylation, glucuronidation, oxidation, and glycosylation . Deglycosylation is considered the main metabolic reaction, accounting for approximately 50% of all metabolites . These metabolic processes influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, Ciwujianoside E is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. For example, Ciwujianoside E has been shown to accumulate in certain cellular compartments, affecting its overall distribution and activity . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of Ciwujianoside E plays a vital role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Ciwujianoside E has been observed to localize in the cytoplasm and nucleus, where it interacts with key biomolecules to exert its effects . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Ciwujianoside E can be synthesized from 30-Noroleana-12,20(29)-dien-28-oic acid through a series of glycosylation reactions. The synthetic route involves the stepwise addition of sugar moieties to the aglycone structure under controlled conditions .

Industrial Production Methods: Industrial production of Ciwujianoside E typically involves extraction from the roots and rhizomes of Acanthopanax senticosus. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the pure compound .

化学反応の分析

Types of Reactions: Ciwujianoside E undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.

Reduction: Reduction reactions can alter the double bonds in the aglycone structure.

Substitution: Substitution reactions can replace specific functional groups with others to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled temperatures and pH conditions.

Major Products: The major products formed from these reactions include modified triterpenoid saponins with altered pharmacological properties .

作用機序

Ciwujianoside E exerts its effects through multiple molecular targets and pathways:

類似化合物との比較

Ciwujianoside E is compared with other triterpenoid saponins such as Ciwujianoside B, Chiisanoside, and Ciwujianoside D1:

Ciwujianoside B: Known for its strong binding abilities to key target proteins involved in inflammation and apoptosis.

Chiisanoside: Exhibits similar anti-inflammatory and antioxidant activities.

Ciwujianoside D1: Shares similar molecular targets and pathways but differs in its glycosylation pattern.

Ciwujianoside E stands out due to its unique combination of sugar moieties and its potent inhibitory effects on specific molecular targets, making it a valuable compound for therapeutic applications .

生物活性

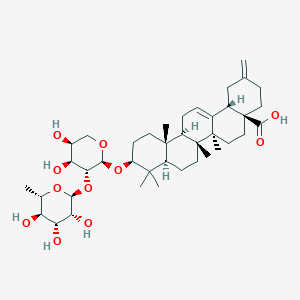

Ciwujianoside E, a triterpene saponin derived from Acanthopanax senticosus, has gained attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and detailed research findings.

Ciwujianoside E is characterized by its molecular formula and a molecular weight of approximately 718.91 g/mol. It is notable for its structural complexity, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 718.91 g/mol |

| Density | 1.30 ± 0.1 g/cm³ |

Antioxidant Activity

Research indicates that ciwujianoside E exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases . The compound's structure allows it to interact effectively with reactive oxygen species (ROS), thereby protecting cellular components from damage.

Antidiabetic Effects

Ciwujianoside E has shown promise in managing diabetes through its inhibitory effects on α-glucosidase activity. In vitro assays revealed that the compound significantly reduces glucose absorption by inhibiting carbohydrate-digesting enzymes, which can help control postprandial blood sugar levels .

Sedative-Hypnotic Effects

The sedative-hypnotic potential of ciwujianoside E has been investigated in various studies. It has been suggested that the compound may modulate GABAergic activity, leading to anxiolytic and sleep-promoting effects. Animal studies have shown that administration of ciwujianoside E results in increased sleep duration and reduced anxiety-like behaviors .

Anticancer Properties

Emerging evidence suggests that ciwujianoside E possesses anticancer properties. In vitro studies have reported its ability to induce apoptosis in cancer cell lines, including breast and liver cancers, by activating intrinsic apoptotic pathways . The compound's action appears to be mediated through the modulation of various signaling pathways involved in cell proliferation and survival.

Case Study 1: Antidiabetic Effects in Rats

A study conducted on diabetic rats demonstrated that treatment with ciwujianoside E resulted in significant reductions in blood glucose levels compared to control groups. The rats receiving ciwujianoside E also exhibited improved insulin sensitivity and lipid profiles, indicating its potential as a therapeutic agent for diabetes management.

Case Study 2: Sedative Effects in Mice

In a controlled experiment involving mice, administration of ciwujianoside E led to a marked increase in total sleep time when compared to a placebo group. Behavioral assessments indicated reduced locomotor activity, further supporting its sedative properties.

The biological activities of ciwujianoside E can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals and prevent oxidative damage.

- Enzyme Inhibition : Ciwujianoside E inhibits key enzymes like α-glucosidase, reducing glucose absorption.

- GABAergic Modulation : Its interaction with GABA receptors may enhance inhibitory neurotransmission, leading to sedative effects.

- Induction of Apoptosis : Ciwujianoside E activates apoptotic signaling pathways in cancer cells, promoting programmed cell death.

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O11/c1-20-10-15-40(35(46)47)17-16-38(6)22(23(40)18-20)8-9-26-37(5)13-12-27(36(3,4)25(37)11-14-39(26,38)7)50-34-32(29(43)24(41)19-48-34)51-33-31(45)30(44)28(42)21(2)49-33/h8,21,23-34,41-45H,1,9-19H2,2-7H3,(H,46,47)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKHJTRNGBZWDZ-CUZSZSPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the elimination half-life (T1/2) of Ciwujianoside E after oral administration of Eleutherococcus senticosus leaf extract in beagle dogs?

A1: The study found that Ciwujianoside E, along with the other five analyzed saponins, exhibited a T1/2 of greater than 3.09 ± 0.78 hours in beagle dogs following oral administration of the Eleutherococcus senticosus leaf extract []. This suggests a relatively slow elimination of Ciwujianoside E from the systemic circulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。